molecular formula C6H3BrN2OS B13137471 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione

4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione

Katalognummer: B13137471
Molekulargewicht: 231.07 g/mol
InChI-Schlüssel: KAHICGWSAHDCII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione is a heterocyclic compound characterized by the presence of a bromine atom and a thione group attached to an oxazolo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-hydroxypyridine with carbon disulfide and bromine in the presence of a base, followed by cyclization to form the desired oxazolo-pyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to the thione form.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted oxazolo-pyridine derivatives.
  • Oxidized forms like sulfoxides and sulfones.

Wissenschaftliche Forschungsanwendungen

4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its bromine and thione groups make it a versatile intermediate for further chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C6H3BrN2OS

Molekulargewicht

231.07 g/mol

IUPAC-Name

4-bromo-3H-[1,3]oxazolo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C6H3BrN2OS/c7-5-4-3(1-2-8-5)10-6(11)9-4/h1-2H,(H,9,11)

InChI-Schlüssel

KAHICGWSAHDCII-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=C1OC(=S)N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.